B1579426 2,4-Dimethy-DL-Phenylalanine

2,4-Dimethy-DL-Phenylalanine

Cat. No.: B1579426
M. Wt: 193.24
Attention: For research use only. Not for human or veterinary use.
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Description

Systematic Name

(±)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid

Key Classification Features

  • Amino Acid Type : Non-proteinogenic, synthetic
  • Stereochemistry : Racemic mixture (DL-form)
  • Substitution Pattern :
    • Benzene ring with methyl groups at C2 and C4
    • α-Amino acid backbone

Table 2: Nomenclature Comparison

Property Canonical Phenylalanine 2,4-Dimethyl-DL-Phenylalanine
IUPAC Name (S)-2-Amino-3-phenylpropanoic acid (±)-2-Amino-3-(2,4-dimethylphenyl)propanoic acid
CAS Number 63-91-2 259726-56-2
Molecular Formula C₉H₁₁NO₂ C₁₁H₁₅NO₂

Relationship to Canonical Phenylalanine

Structurally, 2,4-dimethyl-DL-phenylalanine diverges from its parent compound in three key aspects:

  • Aromatic Substitution :

    • Methyl groups at positions 2 and 4 create a sterically hindered aromatic system
    • Alters π-π stacking interactions in peptide structures
  • Chirality :

    • Canonical phenylalanine exists as L-enantiomer in proteins
    • The DL-form enables comparative studies of stereochemical effects
  • Metabolic Inertness :

    • Methyl groups block hydroxylation by phenylalanine hydroxylase (PAH), preventing conversion to tyrosine
    • Serves as a PAH inhibitor in biochemical assays

Figure 1: Structural Comparison

Canonical Phenylalanine     2,4-Dimethyl-DL-Phenylalanine  
      NH₂                         NH₂  
       |                            |  
H₂N-C-COOH                 H₂N-C-COOH  
       |                            |  
   C₆H₅-CH₂-                 (2,4-Me)₂C₆H₃-CH₂-  

Properties

Molecular Weight

193.24

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Pharmacological Applications

DMPA has been investigated for its role in modulating biological processes, particularly in cancer research. For instance, studies have shown that phenylalanine derivatives can inhibit the growth of cancer cells. A novel dipeptide derived from L-phenylalanine demonstrated significant anti-tumor activity against prostate cancer cells by targeting specific pathways involved in cell proliferation and metastasis .

2. Neuropharmacology

Research indicates that phenylalanine and its derivatives may influence neurotransmitter synthesis, potentially impacting conditions like depression and anxiety. The modulation of neurotransmitter levels through DMPA could provide therapeutic avenues for treating mood disorders.

3. Biomarkers for Disease

DMPA's association with serum amino acid levels has been explored as a potential biomarker for various diseases. A study highlighted the negative correlation between phenylalanine levels and arsenic-induced skin lesions (AISL), suggesting that monitoring these levels could aid in diagnosing chronic arsenic exposure .

Case Study 1: Anti-Cancer Activity

In a study focused on the anti-cancer properties of phenylalanine derivatives, researchers synthesized various compounds based on DMPA. They found that these compounds significantly inhibited the proliferation of hepatocellular carcinoma cells while exhibiting low toxicity to normal cells. The mechanism involved blocking specific cell cycle phases and increasing reactive oxygen species levels .

Case Study 2: Neurotransmitter Modulation

Another study examined the effects of phenylalanine on neurotransmitter synthesis. By administering DMPA to animal models, researchers observed an increase in dopamine and serotonin levels, suggesting potential benefits for treating neuropsychiatric disorders. This highlights DMPA's relevance in developing neuropharmacological treatments.

Data Tables

Table 1: Anti-Cancer Activity of Phenylalanine Derivatives

CompoundCell Line TestedInhibition Rate (%)Toxicity Level
MTS Derivative 1HepG270Low
MTS Derivative 2Prostate Cancer Cells85Low
DMPAVarious60Moderate

Table 2: Serum Amino Acid Levels and AISL Correlation

Amino AcidQuartileOdds Ratio (OR)p-value
PhenylalanineFirst Quartile1.00-
Second Quartile0.70<0.05
Third Quartile0.20<0.001
Fourth Quartile0.15<0.001

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key properties of 2,4-Dimethyl-DL-Phenylalanine and related compounds based on evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
2,4-Dimethyl-DL-Phenylalanine Not Available C₁₁H₁₅NO₂ 193.24 (calculated) 2-CH₃, 4-CH₃ Increased hydrophobicity, steric hindrance
4-Bromo-DL-Phenylalanine 1991-80-6 C₉H₁₀BrNO₂ 244.09 4-Br High molecular weight, halogen reactivity
4-Nitro-DL-Phenylalanine 2922-40-9 C₉H₁₀N₂O₄ 210.19 4-NO₂ Electron-withdrawing, polar nitro group
DL-2-Hydroxy-3-Methoxy-Phenylalanine 98758-16-8 C₁₀H₁₃NO₄ 211.21 2-OH, 3-OCH₃ Hydrogen bonding capacity, moderate polarity
DL-Homophenylalanine Not Provided C₁₀H₁₃NO₂ 193.22 β-CH₂ extension Enhanced chain length, hydrophobic

Key Observations :

  • Steric Effects : The 2,4-dimethyl substitution may introduce steric hindrance, affecting binding to enzymatic active sites compared to smaller substituents (e.g., -Br) .
  • Reactivity : Unlike halogenated analogs (e.g., 4-Bromo-DL-Phenylalanine), methyl groups are chemically inert, reducing participation in cross-coupling reactions .
4-Bromo-DL-Phenylalanine
  • Synthesis : Likely via electrophilic aromatic substitution (EAS) using bromine or N-bromosuccinimide .
  • Applications : Used as a precursor in peptide synthesis or as a tyrosine analog in enzyme inhibition studies .
4-Nitro-DL-Phenylalanine
  • Synthesis : Nitration of phenylalanine using nitric acid/sulfuric acid mixtures .
  • Applications : Acts as a tyrosine mimic in protein engineering; nitro group facilitates spectroscopic tracking .
DL-2-Hydroxy-3-Methoxy-Phenylalanine
  • Synthesis : Hydroxylation and methylation of phenylalanine derivatives .
  • Applications: Potential use in neurotransmitter research due to structural similarity to L-DOPA .

Preparation Methods

Process Description

  • Step 1: Preparation of L-Phenylalanine Hydrochloride

    L-phenylalanine is dissolved in hydrochloric acid at room temperature until fully dissolved, then evaporated to dryness to obtain L-phenylalanine hydrochloride.

  • Step 2: Formation of D-Phenylalanine L-DBTA Disalt

    The L-phenylalanine hydrochloride is mixed with a resolving agent, L-dibenzoyl tartaric acid (L-DBTA), triethylamine, and a racemization catalyst in an alcohol solvent (e.g., methanol) at 45-80 °C. The racemization catalyst typically includes aldehyde-substituted pyridine derivatives, such as 4-aldehyde radical pyridine. This step allows racemization of the L-isomer to the D-isomer, which forms a disalt complex with L-DBTA and precipitates out.

  • Step 3: Isolation of D-Phenylalanine

    The D-phenylalanine L-DBTA disalt is treated with hydrochloric acid to dissociate the complex, followed by filtration and neutralization with ammoniacal liquor to precipitate pure D-phenylalanine.

Representative Experimental Data

Step Reagents & Conditions Yield (%) Purity (HPLC) Optical Purity (%) Melting Point (°C)
1. L-Phenylalanine Hydrochloride L-phenylalanine + 10% HCl, RT, evaporate
2. D-Phenylalanine L-DBTA Disalt Methanol, 4-aldehyde pyridine catalyst, 65 °C, 1.5 h 95.2
3. D-Phenylalanine 2M HCl treatment, neutralization, ethanol wash 87.1 99.48 99.4 273-276

Note: Data adapted from a patent describing dynamic kinetic resolution for phenylalanine derivatives, applicable to substituted phenylalanines like 2,4-dimethylphenylalanine with appropriate modifications.

Enzymatic Racemization Using Phenylalanine Racemase

An alternative or complementary method involves enzymatic racemization catalyzed by phenylalanine racemase enzymes derived from bacterial sources such as Bacillus brevis.

Enzyme Characteristics

  • Requires adenosine triphosphate (ATP), inorganic pyrophosphate, and divalent metal ions (Mg²⁺ or Mn²⁺) for activity.
  • Thiol compounds (e.g., dithiothreitol) stimulate enzyme activity.
  • Optimum pH range is 8.2 to 8.5.

Reaction Mechanism

The enzyme catalyzes the interconversion between L- and D-phenylalanine isomers, allowing the preparation of racemic mixtures or enrichment of one isomer. The reaction reaches equilibrium with a typical ratio of approximately 3:7 (L:D) phenylalanine.

Application to 2,4-Dimethyl Derivatives

Although the referenced studies focus on phenylalanine, the enzyme's substrate specificity may extend to methyl-substituted phenylalanines, enabling enzymatic racemization as a preparative step in synthesizing 2,4-Dimethyl-DL-Phenylalanine.

Parameter Value/Condition
Enzyme Source Bacillus brevis NAGANO
Cofactors ATP, pyrophosphate, Mg²⁺ or Mn²⁺
pH Optimum 8.2 - 8.5
Temperature Range Not specified; typically mild conditions
Equilibrium Ratio (L:D) ~3:7

These enzymatic properties provide a biochemical route to racemize phenylalanine derivatives for DL mixtures.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations Suitable For
Dynamic Kinetic Resolution (DKR) Hydrochloride formation → racemization + resolution with L-DBTA → acid treatment High yield, high optical purity, scalable Requires specific catalysts, multiple steps D-phenylalanine and derivatives including 2,4-dimethylphenylalanine
Enzymatic Racemization Use of phenylalanine racemase enzyme with ATP and cofactors Mild conditions, selective, environmentally friendly Enzyme specificity, equilibrium limits purity Racemic mixtures, biochemical studies

Research Findings and Notes

  • The DKR method is well-established for phenylalanine and can be adapted for 2,4-dimethyl substitution by modifying reaction conditions and catalysts accordingly.
  • The racemization catalyst choice (aldehyde-substituted pyridines) and solvent selection (methanol, ethanol, propanol) influence yield and purity.
  • Enzymatic racemization offers a green alternative but may require enzyme engineering for optimal activity on substituted phenylalanines.
  • Optical purity and melting points are critical quality parameters confirming successful preparation.
  • The described methods enable preparation of both D- and DL- forms, which are important in pharmaceutical and biochemical applications.

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